N-{[(diphenylmethyl)amino]carbonyl}-2,2-diphenylacetamide
Description
“N-{[(diphenylmethyl)amino]carbonyl}-2,2-diphenylacetamide” is a type of amide . It is involved in electrochemical oxidation processes . The selectivity of the cleavage and nature of emerged products is highly dependent on the nature of the substituent attached to the aryl group .
Synthesis Analysis
Diphenylmethyl (DPM) is a carboxyl protecting group often used in the synthesis of β-lactam antibiotics . A continuous flow method has been developed to remove it for β-lactam antibiotics using cresol in a microreactor . N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Molecular Structure Analysis
The molecule consists of a carbonyl group and a diphenylmethyl amino group attached to an acetamide . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Anodic oxidation of N-aryl-2,2-diphenylacetamides in acetonitrile undergoes three types of bond-cleavage: one between the benzylic carbon and the carbonyl group, the second between a carbonyl and ‘N’, and the third between the ‘N’ atom and aryl group . The selectivity of the cleavage and nature of emerged products is highly dependent on the nature of the substituent attached to the aryl group .Properties
IUPAC Name |
N-(benzhydrylcarbamoyl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c31-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)30-28(32)29-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H2,29,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMPKADXRPLQLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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